molecular formula C15H12F9NO B2847630 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2059278-40-7

3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2847630
CAS No.: 2059278-40-7
M. Wt: 393.253
InChI Key: YSILQKCTQNWXKZ-UHFFFAOYSA-N
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Description

This compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also has trifluoromethyl groups attached to the benzene ring, which can greatly influence the compound’s properties .


Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of the piperidine ring and multiple trifluoromethyl groups. These groups can influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions. The piperidine ring can also undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl groups and the piperidine ring. For example, the trifluoromethyl groups are highly electronegative, which could influence the compound’s polarity .

Scientific Research Applications

Synthesis and Anti-cancer Properties

Research into the cytotoxic properties of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs, which may share structural similarities or derivations with the compound , has shown selective toxicity for malignant cells. These studies suggest potential anti-cancer applications by targeting neoplastic cells while sparing normal cell lines, indicating a promising avenue for therapeutic research and development (Pati et al., 2008).

Structural Studies and Molecular Modeling

The structural characteristics and molecular modeling of certain derivatives, including 3,5-bis(benzylidene)-4-oxopiperidinium compounds, have been extensively studied. These investigations provide insights into the chemical behavior and potential applications of similar compounds in materials science and molecular engineering, offering a foundation for designing novel materials with specific properties (Fonari et al., 2011).

Water Treatment Technologies

Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for dye treatment applications. The inclusion of such monomers improves membrane hydrophilicity and water flux, enhancing the effectiveness of water treatment processes. This suggests potential utility in environmental engineering, particularly in the purification and recycling of industrial wastewater (Liu et al., 2012).

Anti-inflammatory and Antitumour Activities

Compounds derived from 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine have been explored for their anti-inflammatory and antitumor activities. Studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have highlighted their potential in treating inflammatory conditions and their application in cancer therapy, demonstrating significant inhibition of pro-inflammatory cytokines (Li et al., 2018).

Glycosylation Studies

The compound has been implicated in studies concerning the glycosylation process, particularly in the synthesis of glycosyl triflates. This research is relevant for the development of novel carbohydrate-based molecules with potential applications in drug development and biochemistry (Crich & Smith, 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a piperidine ring act on the central nervous system .

Future Directions

The future research directions would likely depend on the properties and potential applications of this compound. Given the presence of the piperidine ring and trifluoromethyl groups, it could be of interest in pharmaceutical research .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F9NO/c16-13(17,18)8-5-9(14(19,20)21)7-25(6-8)12(26)10-3-1-2-4-11(10)15(22,23)24/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSILQKCTQNWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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